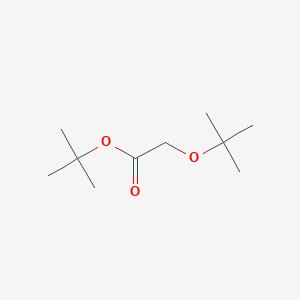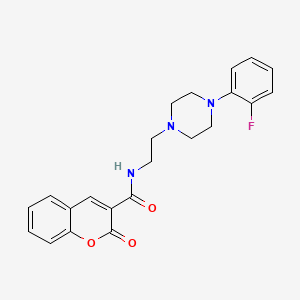![molecular formula C23H27N3O3S B2441588 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215597-62-8](/img/structure/B2441588.png)
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and phenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: shares similarities with other spirocyclic compounds and sulfonyl-containing molecules.
Trifluoromethyl phenyl sulfone: Another compound with a sulfonyl group, used in various chemical reactions.
Uniqueness
The uniqueness of 8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-22(2,3)18-11-9-17(10-12-18)20-21(27)25-23(24-20)13-15-26(16-14-23)30(28,29)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSULGOXYVSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)

![(4Z)-3-amino-4-[2-(3-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2441508.png)






![methyl 3-{[butyl(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2441520.png)

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)

